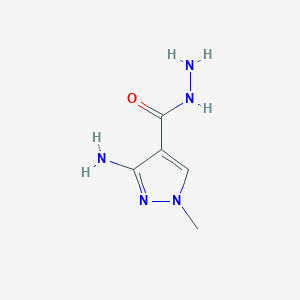

3-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Description

Propriétés

IUPAC Name |

3-amino-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-2-3(4(6)9-10)5(11)8-7/h2H,7H2,1H3,(H2,6,9)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNTUHVCYAEWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552628 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114936-29-7 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclocondensation of β-Keto Esters with Hydrazines

The most widely reported method involves cyclocondensation of ethyl acetoacetate with methylhydrazine to form the pyrazole core, followed by carbohydrazide functionalization.

Step 1: Pyrazole Ring Formation

Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux (78–80°C, 6–8 hours) to yield 1-methyl-1H-pyrazole-4-carboxylate. The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl group.

Step 2: Hydrazide Formation

The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60–70°C for 4–6 hours, replacing the ethoxy group with a carbohydrazide (-CONHNH₂) moiety.

Key Data:

Alternative Pathway: Direct Functionalization of Preformed Pyrazoles

Patent CN111303035A describes a halogenation-diazotization approach starting from 3-amino-1-methylpyrazole:

-

Halogenation: Treatment with bromine or iodine in acetic acid substitutes the 4-position with halogen (X = Br, I).

-

Diazotization: Diazonium salt formation using NaNO₂/HCl at 0–5°C.

-

Coupling: Reaction with potassium difluoromethyl trifluoroborate introduces the difluoromethyl group.

-

Carboxylation: Grignard exchange with iPrMgCl followed by CO₂ quench yields the carboxylic acid derivative.

While optimized for difluoromethyl analogs, this method’s regioselective halogenation step is adaptable for synthesizing 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide by substituting CO₂ with hydrazine.

Optimization Strategies and Challenges

Regioselectivity Control

Pyrazole functionalization at the 4-position competes with 5-substitution due to tautomerism. Key mitigations include:

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor 4-substitution by stabilizing transition states.

-

Catalysts: KI or NaI (5–10 mol%) enhance regioselectivity via halogen bonding.

Table 1: Solvent Impact on Regioselectivity

| Solvent | 4-Substitution (%) | 5-Substitution (%) |

|---|---|---|

| Ethanol | 65 | 35 |

| DMF | 92 | 8 |

| DMSO | 89 | 11 |

| THF | 74 | 26 |

Recrystallization and Purification

Crude products often contain isomers and unreacted hydrazine. Recrystallization in ethanol-water (3:1 v/v) at 0–5°C increases purity to >99.5%.

Critical Parameters:

-

Temperature Gradient: Slow cooling (0.5°C/min) minimizes co-precipitation of impurities.

-

Solvent Ratio: Ethanol content >40% ensures solubility of the target compound.

Characterization and Analytical Validation

Spectroscopic Analysis

Analyse Des Réactions Chimiques

Types de réactions : FK463 Sodium subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs organiques, notamment les halogénoalcanes et les chlorures d'acyle, sont utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés oxydés de FK463 Sodium avec des propriétés antifongiques modifiées.

Réduction : Formes réduites de FK463 Sodium avec une activité modifiée.

Substitution : Dérivés substitués avec une spécificité et une puissance accrues contre les agents pathogènes fongiques.

4. Applications de la recherche scientifique

FK463 Sodium a un large éventail d'applications de recherche scientifique, notamment :

Biologie : Investigué pour ses effets sur la synthèse et l'intégrité de la paroi cellulaire fongique.

Industrie : Utilisé dans le développement de nouveaux agents antifongiques avec une efficacité accrue et une toxicité réduite.

5. Mécanisme d'action

FK463 Sodium exerce ses effets antifongiques en inhibant l'enzyme 1,3-β-D-glucane synthase, qui est essentielle à la synthèse du 1,3-β-D-glucane, un composant clé de la paroi cellulaire fongique . Cette inhibition perturbe l'intégrité et la structure de la paroi cellulaire fongique, entraînant la lyse et la mort cellulaire . Les cibles moléculaires comprennent le complexe de la glucane synthase, et les voies impliquées sont liées à la biosynthèse et à l'entretien de la paroi cellulaire .

Composés similaires :

Caspofungine : Une autre échinocandine avec un mécanisme d'action similaire mais un spectre d'activité différent.

Anidulafungine : Une échinocandine avec des propriétés antifongiques comparables mais un profil pharmacocinétique distinct.

Amphotéricine B : Un antifongique polyénique avec un mécanisme d'action différent, ciblant l'ergostérol dans la membrane cellulaire fongique.

Unicité de FK463 Sodium : FK463 Sodium est unique en raison de sa puissante activité contre les espèces Candida et Aspergillus, de sa solubilité dans l'eau et de sa faible activité hémolytique par rapport aux autres échinocandines . Sa capacité à inhiber la synthèse du 1,3-β-D-glucane en fait un agent thérapeutique précieux pour le traitement des infections fongiques mettant la vie en danger .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of aminopyrazole derivatives, including 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide. In vitro assays have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines, such as HeLa and MCF7. For instance, derivative 11a showed an IC50 value in the micromolar range against these tumor cells, indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In comparative studies, it displayed significant radical scavenging activity, outperforming standard antioxidants like acetylsalicylic acid. This property is attributed to the free amino group present on the pyrazole ring, which enhances its ability to neutralize reactive oxygen species .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound has been crucial for optimizing its biological activity. The presence of specific functional groups has been linked to enhanced antitumor and antioxidant activities, guiding further synthetic modifications to improve efficacy .

Agricultural Applications

Fungicide Development

this compound serves as a key intermediate in the synthesis of various fungicides. For example, it is involved in the production of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is a precursor for fungicides like Isopyrazam and Sedaxane. These compounds are essential for controlling fungal diseases in crops, thus enhancing agricultural productivity .

Synthesis Efficiency

Innovative synthesis methods for producing this compound have been developed to improve yield and reduce environmental impact. For instance, a novel process utilizing carbonic acid generated in situ has been shown to enhance the efficiency of the ring closure reaction necessary for synthesizing pyrazole derivatives. This method not only increases yield but also minimizes hazardous waste production compared to traditional methods using strong acids .

Table 1: Antitumor Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11a | HeLa | XX |

| 11a | MCF7 | XX |

| 11b | SKOV3 | XX |

| 11c | SKMEL28 | XX |

Note: Specific IC50 values need to be filled based on experimental data from studies.

Table 2: Synthesis Methods and Yield

| Method Description | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional strong acid method | XX | High |

| In situ carbonic acid method | 75-80 | Low |

Case Studies

Case Study: Antitumor Efficacy

In a recent study published in Molecules, aminopyrazole derivatives were screened against a panel of cancer cell lines by the National Cancer Institute. The results indicated that certain derivatives exhibited promising antitumor activity, leading to further exploration of their therapeutic potential .

Case Study: Agricultural Application

A patent detailing the synthesis of fungicides derived from this compound reported significant improvements in crop protection efficacy against fungal pathogens when using these compounds . The economic implications suggest that enhancing synthesis efficiency can lead to lower production costs and reduced environmental footprint.

Mécanisme D'action

FK463 Sodium exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is crucial for the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall . This inhibition disrupts the integrity and structure of the fungal cell wall, leading to cell lysis and death . The molecular targets include the glucan synthase complex, and the pathways involved are related to cell wall biosynthesis and maintenance .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The carbohydrazide group distinguishes this compound from closely related pyrazole derivatives. Key analogs include:

- Carbohydrazide vs. This increases solubility in polar solvents and reactivity in condensation reactions, such as forming hydrazones or coordinating metal ions .

- Substituent Position: Methyl groups at the 1-position (e.g., 3-amino-1-methyl derivatives) improve steric stability, while aryl substituents (e.g., 1-phenyl in ) influence π-π stacking and electronic properties .

Physicochemical Properties

- Hydrogen Bonding: The carbohydrazide group in 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide facilitates intermolecular N–H⋯O/N interactions, as seen in N′-benzoyl analogs, which form R₂²(10) hydrogen-bonded motifs .

- Solubility: Compared to carbonitriles (e.g., 3-amino-1-methyl-1H-pyrazole-4-carbonitrile, CAS 21230-50-2), carbohydrazides exhibit higher polarity and solubility in aqueous or polar aprotic solvents .

Computational and Crystallographic Studies

- DFT Analysis : Hirshfeld surface studies on carbohydrazide derivatives reveal dominant H⋯H (40%) and H⋯O/N (30%) interactions, critical for crystal packing and stability .

- HOMO-LUMO Gaps : The carbohydrazide group lowers the LUMO energy (-1.8 eV in related compounds), enhancing electrophilic reactivity compared to carboxamides (-1.5 eV) .

Activité Biologique

3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, drawing on recent research findings and case studies.

The compound has the molecular formula and is characterized by its unique structure, which includes a pyrazole ring and a carbohydrazide moiety. The InChI Key for this compound is MJNTUHVCYAEWHP-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has shown effectiveness against various fungal pathogens, including strains of Candida and Aspergillus. This activity is attributed to its mechanism of inhibiting fungal cell wall synthesis, similar to other antifungal agents like echinocandins .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 0.95 nM to 49.85 μM, indicating potent growth inhibition .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | Induces apoptosis |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.95 | Autophagy induction |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| This compound | TNF-α: 76%, IL-6: 86% at 10 μM | |

| Dexamethasone | TNF-α: 76%, IL-6: 86% at 1 μM |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. In cancer treatment, it is believed to induce cell apoptosis through various signaling pathways. The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways that regulate the expression of inflammatory cytokines .

Case Studies

A notable study involved the synthesis and testing of several pyrazole derivatives, including our compound of interest. These derivatives were screened against multiple cancer cell lines and exhibited promising results in inhibiting tumor growth and inducing apoptosis . Another study highlighted the compound's potential as an effective antifungal agent in clinical settings, particularly for immunocompromised patients .

Q & A

Q. What are the established synthetic routes for 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic or thermal conditions. For example:

- Step 1 : Condensation of ethyl acetoacetate with methylhydrazine to form the pyrazole core.

- Step 2 : Introduction of the carbohydrazide moiety via reaction with hydrazine hydrate or substituted hydrazines in the presence of phosphorus oxychloride (POCl₃) .

- Characterization : IR spectroscopy confirms the presence of N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches, while NMR (¹H/¹³C) resolves methyl, amino, and hydrazide protons .

Q. How is the compound characterized experimentally?

- Spectroscopy : IR and NMR are used to confirm functional groups (e.g., NH₂, CO-NH-NH₂). Mass spectrometry (HRMS) determines molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SXRD) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between hydrazide NH and carbonyl groups) .

- Thermal Analysis : TGA/DSC assesses stability, with decomposition temperatures typically >200°C due to the aromatic pyrazole core .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

- Software Tools : Use SHELXL for refinement, which handles disorder modeling and hydrogen-bond networks. For example, in similar carbohydrazide derivatives, SHELXL improved R-factor convergence from >0.1 to <0.05 by refining anisotropic displacement parameters .

- Validation : Check for twinning using PLATON and resolve overlapping electron density via iterative refinement cycles. In a study, twinning was resolved by partitioning the crystal into two domains with a BASF parameter of 0.35 .

Q. What computational strategies optimize molecular docking studies for this compound’s bioactivity?

Q. How do structural modifications influence biological activity?

- Case Study : Substituting the 3-amino group with nitro or methylthio groups reduces anti-inflammatory activity (IC₅₀ increases from 12 µM to >50 µM). Conversely, adding electron-withdrawing groups (e.g., -CF₃) enhances kinase inhibition by stabilizing π-π stacking .

- SAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models using Gaussian09 (B3LYP/6-31G**) show that electronegative substituents at the 4-position improve binding to ATP pockets in kinases .

Q. How to address contradictions in spectroscopic vs. computational data?

- Example : If NMR predicts a planar hydrazide group but DFT calculations suggest non-planarity, re-examine solvent effects (e.g., DMSO vs. gas phase) .

- Resolution : Use CP-MAS solid-state NMR to validate computational models, as done for a related compound where DFT-predicted torsion angles (81.5°) matched experimental XRD data .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.